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Compound of Interest

Compound Name: A-966492

Cat. No.: B1684199 Get Quote

CAS Number: 934162-61-5

IUPAC Name: (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide

Introduction
A-966492 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase

(PARP) enzymes, specifically PARP1 and PARP2.[1][2][3] These enzymes are critical

components of the DNA damage response (DDR) pathway, playing a central role in the repair

of single-strand DNA breaks (SSBs). By inhibiting PARP, A-966492 disrupts the repair of SSBs,

which can lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA

replication. This mechanism of action makes A-966492 a valuable tool for cancer research,

particularly in the context of synthetic lethality in tumors with deficiencies in homologous

recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations. This

technical guide provides an in-depth overview of A-966492, including its biochemical and

cellular activities, supplier information, detailed experimental protocols, and the signaling

pathways it modulates.

Physicochemical and Biological Properties
A-966492 is a benzimidazole carboxamide derivative with a molecular weight of 324.35 g/mol

and a chemical formula of C18H17FN4O. It is a white solid powder that is soluble in DMSO.[1]

Table 1: Quantitative Biological Activity of A-966492
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Parameter Target Value (nM) Assay Type

Ki PARP1 1
Cell-free enzyme

assay

Ki PARP2 1.5
Cell-free enzyme

assay

EC50 PARP1 1
Whole-cell assay (C41

cells)

IC50 PARP1 2.9
In vitro enzyme

activity assay

IC50 PARP2 2.2
In vitro enzyme

activity assay

IC50 PARP3 87
In vitro enzyme

activity assay

IC50 TNKS1 >10000
In vitro enzyme

activity assay

IC50 PARP10 >10000
In vitro enzyme

activity assay

IC50 PARP14 >10000
In vitro enzyme

activity assay

Supplier Information
A-966492 is available from various chemical suppliers for research purposes. Purity levels are

typically greater than 98%.

Table 2: Supplier Information for A-966492
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Supplier Catalog Number Purity

Selleck Chemicals S2197 99.98%

MedKoo Biosciences 406362 >98%

Cayman Chemical 11893 ≥98%

APExBIO A4231 >98%

DC Chemicals DC8889 >98%

Mechanism of Action and Signaling Pathway
A-966492 exerts its biological effects by competitively inhibiting the catalytic activity of PARP1

and PARP2. These enzymes are key players in the base excision repair (BER) pathway, a

major mechanism for repairing single-strand DNA breaks.

When DNA damage occurs, PARP1 and PARP2 are recruited to the site of the lesion. They

then catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other

acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair

proteins to the damaged site, facilitating the repair process.

By inhibiting PARP activity, A-966492 prevents the formation of these PAR chains. This "traps"

PARP enzymes on the DNA at the site of the damage, leading to the stalling of replication

forks. When a replication fork encounters a PARP-DNA complex on a single-strand break, it

can collapse, resulting in the formation of a more lethal double-strand break.

In normal cells, these double-strand breaks can be efficiently repaired by the homologous

recombination (HR) pathway. However, in cancer cells with defects in the HR pathway (e.g.,

due to mutations in BRCA1 or BRCA2), these double-strand breaks cannot be properly

repaired, leading to genomic instability and ultimately, cell death. This concept is known as

synthetic lethality.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1684199?utm_src=pdf-body
https://www.benchchem.com/product/b1684199?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DNA Damage

PARP-mediated Repair

A-966492 Intervention

Cellular Consequences Cell Fate

Single-Strand
Break (SSB)

PARP1/2

 recruits

PAR Synthesis
(PARylation)

 catalyzes

Replication Fork
Stalling

 (when inhibited)
 leads to

Recruitment of
Repair Proteins

 recruits
SSB Repair

 leads to

A-966492

 inhibits

Double-Strand
Break (DSB)

HR Proficient Cell
(Normal Cell)

HR Deficient Cell
(e.g., BRCA1/2 mutant)

DSB Repair

Genomic Instability
 leads to

Cell Survival

Cell Death
(Apoptosis)

Click to download full resolution via product page

Caption: Mechanism of action of A-966492 in inducing synthetic lethality.

Experimental Protocols
PARP1/2 Enzyme Inhibition Assay (Cell-Free)
This protocol is adapted from information provided by Selleck Chemicals and is based on

established methods for measuring PARP activity.[1]

Materials:

Recombinant human PARP1 or PARP2 enzyme

A-966492 (or other test compounds)

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 4 mM MgCl2

[3H]-NAD+ (specific activity ~1.6 µCi/mmol)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1684199?utm_src=pdf-body-img
https://www.benchchem.com/product/b1684199?utm_src=pdf-body
https://www.selleckchem.com/products/A-966492.html
https://www.benchchem.com/product/b1684199?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biotinylated Histone H1

Activated (nicked) DNA (slDNA)

96-well white plates

Scintillation proximity assay (SPA) beads

Benzamide (for reaction termination)

Microplate reader capable of detecting SPA signal

Procedure:

Prepare a 2x enzyme mixture containing the PARP enzyme (e.g., 2 nM PARP1 or 8 nM

PARP2 final concentration) and 400 nM slDNA in assay buffer.

Prepare a 2x substrate mixture containing 3 µM [3H]-NAD+ and 400 nM biotinylated histone

H1 in assay buffer.

Add 50 µL of the 2x enzyme mixture to the wells of a 96-well plate.

Add varying concentrations of A-966492 (typically in DMSO, with the final DMSO

concentration kept constant across all wells, e.g., <1%).

Initiate the reaction by adding 50 µL of the 2x substrate mixture to each well.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Terminate the reaction by adding 150 µL of 1.5 mM benzamide.

Add SPA beads to each well and incubate to allow binding to the biotinylated histone H1.

Measure the incorporation of [3H]-ADP-ribose using a microplate scintillation counter.

Calculate the percent inhibition for each concentration of A-966492 and determine the Ki

value from inhibition curves at various substrate concentrations.
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Whole-Cell PARP Activity Assay
This protocol provides a method to assess the ability of A-966492 to inhibit PARP activity within

intact cells.[1]

Materials:

C41 cells (or other suitable cell line)

Cell culture medium and supplements

A-966492

Hydrogen peroxide (H2O2)

Phosphate-buffered saline (PBS)

Fixation solution: Methanol/Acetone (7:3), pre-chilled to -20°C

Blocking solution: 5% non-fat dry milk in PBS with 0.05% Tween-20 (PBS-T)

Anti-PAR antibody (e.g., 10H)

FITC-conjugated secondary antibody (e.g., goat anti-mouse FITC)

DAPI (4',6-diamidino-2-phenylindole)

96-well black, clear-bottom plates

Fluorescence microplate reader

Procedure:

Seed C41 cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

Treat the cells with various concentrations of A-966492 for 30 minutes.

Induce DNA damage and activate PARP by adding 1 mM H2O2 to the cells for 10 minutes.
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Wash the cells once with ice-cold PBS.

Fix the cells with the pre-chilled methanol/acetone solution for 10 minutes at -20°C.

Air-dry the plates.

Rehydrate the wells with PBS and then block with blocking solution for 30 minutes at room

temperature.

Incubate the cells with the anti-PAR antibody (e.g., 1:50 dilution in blocking solution) for 60

minutes at room temperature.

Wash the wells five times with PBS-T.

Incubate the cells with the FITC-conjugated secondary antibody (e.g., 1:50 dilution) and 1

µg/mL DAPI in blocking solution for 60 minutes at room temperature in the dark.

Wash the wells five times with PBS-T.

Measure the fluorescence intensity for FITC (to quantify PAR levels) and DAPI (to normalize

for cell number) using a fluorescence microplate reader.

Normalize the PARP activity (FITC signal) to the cell number (DAPI signal) and calculate the

EC50 value for A-966492.
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Caption: Workflow for the whole-cell PARP activity assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1684199?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
A-966492 is a highly potent and selective dual inhibitor of PARP1 and PARP2, making it an

invaluable research tool for studying the DNA damage response and for exploring synthetic

lethality-based cancer therapies. The information and protocols provided in this technical guide

are intended to assist researchers in designing and conducting experiments to further elucidate

the biological roles of PARP enzymes and the therapeutic potential of their inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. selleckchem.com [selleckchem.com]

2. researchgate.net [researchgate.net]

3. bpsbioscience.com [bpsbioscience.com]

To cite this document: BenchChem. [A-966492: A Comprehensive Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684199#a-966492-cas-number-and-supplier-
information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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